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molecular formula C16H14O2 B8629748 6-Methoxy-2-phenylindan-1-one

6-Methoxy-2-phenylindan-1-one

Cat. No. B8629748
M. Wt: 238.28 g/mol
InChI Key: YBEKWYDXPKZQBO-UHFFFAOYSA-N
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Patent
US07425568B2

Procedure details

To solution of 3-(4-methoxyphenyl)-2-phenylpropionic acid (4.6 g) in dry methylenechloride (26 ml) was added two drops of dry DMF. Thionylchloride (3 ml) was added and reaction mixture was stirred at 40° C. for 4 h. Solvent was evaporated under vacuum. Precipitate was dissolved to methylenechloride. Solution was cooled to 0-3° C. This solution and aluminium chloride (2.5g) were mixed slowly over 4 hours keeping temperature under 4° C. After mixing reaction mixture was stirred at room temperature for 2 h. Reaction was quenched by pouring to dilute ice cold hydrochloric acid. Layers were separated and water solution was extracted with methylenechloride. Combined organic layers were washed with water, dried and evaporated. Crude product was triturated to give 2.9 g of 6-Methoxy-2-phenylindan-1-one. 1H-NMR (400 MHz, d6-DMSO): 7.56 (d, 1H), 7.35-7.23 (m, 4H), 7.18-7.13 (m, 3H), 4.02 (dd, 1H, J 3.9, 8.0 Hz), 3.82 (s, 3H), 3.61 (dd, 1H, J 8.0, 17.2 Hz), 3.11 (dd, 1H, J 3.9, 17.2 Hz).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([OH:13])=O)=[CH:5][CH:4]=1.S(Cl)(Cl)=O>C(Cl)Cl.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH:10]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:11]2=[O:13])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C(=O)O)C1=CC=CC=C1
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Precipitate was dissolved to methylenechloride
TEMPERATURE
Type
TEMPERATURE
Details
Solution was cooled to 0-3° C
ADDITION
Type
ADDITION
Details
This solution and aluminium chloride (2.5g) were mixed slowly over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
under 4° C
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by pouring to dilute ice cold hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
water solution was extracted with methylenechloride
WASH
Type
WASH
Details
Combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crude product was triturated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C2CC(C(C2=C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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